molecular formula C16H20N4OS B276497 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276497
M. Wt: 316.4 g/mol
InChI Key: ZCXCYVAZSMBKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BDTT, is a heterocyclic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BDTT belongs to the class of triazolothiadiazole compounds, which have been found to exhibit various biological activities, including antitumor, antimicrobial, and antiviral properties.

Mechanism Of Action

The mechanism of action of 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological activities by inhibiting the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and cell division. 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have antioxidant properties, which may help protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad-spectrum activity against cancer cells, bacteria, and fungi. This makes it a potentially useful therapeutic agent for a wide range of diseases. However, one limitation of using 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

Future research on 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could focus on exploring its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and viral infections. Studies could also investigate the mechanism of action of 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in more detail, as well as its pharmacokinetics and toxicity. In addition, research could focus on developing new synthesis methods for 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole that improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,4-dimethylphenol with 2,3,5-triphenyltetrazolium chloride in the presence of sodium hydride. The resulting intermediate is then reacted with 2-aminothiophenol in the presence of acetic acid to yield 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This synthesis method has been optimized to yield high purity 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with a good yield.

Scientific Research Applications

3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biological activities, including antitumor, antimicrobial, and antiviral properties. In vitro studies have shown that 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to exhibit antibacterial and antifungal activities against several strains of bacteria and fungi. In addition, 3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have antiviral activity against the hepatitis C virus.

properties

Product Name

3-Butyl-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

3-butyl-6-[(3,4-dimethylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H20N4OS/c1-4-5-6-14-17-18-16-20(14)19-15(22-16)10-21-13-8-7-11(2)12(3)9-13/h7-9H,4-6,10H2,1-3H3

InChI Key

ZCXCYVAZSMBKKM-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C2N1N=C(S2)COC3=CC(=C(C=C3)C)C

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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